molecular formula C15H12Br2O3 B13867263 Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate

Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate

Cat. No.: B13867263
M. Wt: 400.06 g/mol
InChI Key: JOTNBWDXQYTCJW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate is an organic compound with the molecular formula C15H12Br2O3 This compound is characterized by the presence of two bromine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate typically involves the reaction of 4-bromophenol with 2-bromo-2-phenylacetic acid in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups.

    Oxidation: The major product is 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid.

    Reduction: The major product is 2-bromo-2-[3-(4-bromophenoxy)phenyl]ethanol.

Scientific Research Applications

Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate is unique due to the presence of two bromine atoms and an ester group, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H12Br2O3

Molecular Weight

400.06 g/mol

IUPAC Name

methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate

InChI

InChI=1S/C15H12Br2O3/c1-19-15(18)14(17)10-3-2-4-13(9-10)20-12-7-5-11(16)6-8-12/h2-9,14H,1H3

InChI Key

JOTNBWDXQYTCJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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